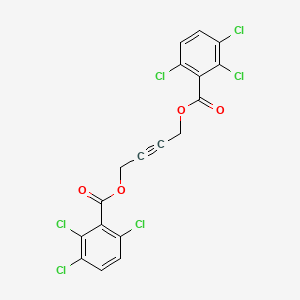
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is an organic compound with the molecular formula C18H8Cl6O4 and a molecular weight of 500.972 . This compound is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are esterified with 2,3,6-trichlorobenzoic acid . It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) typically involves the esterification of 2-butyne-1,4-diol with 2,3,6-trichlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be represented as follows:
HOCH2C≡CCH2OH+2Cl3C6H2COOH→Cl3C6H2COOCH2C≡CCH2OCOC6H2Cl3+2H2O
Industrial Production Methods
Industrial production of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,3,6-trichlorobenzoic acid to a solution of 2-butyne-1,4-diol under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trichlorobenzoic acid derivatives.
Reduction: Regeneration of 2-butyne-1,4-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release 2,3,6-trichlorobenzoic acid, which may interact with enzymes and proteins, affecting their function . The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related diol with similar chemical properties but different applications.
2-Butene-1,4-diol: Another related compound with distinct reactivity and uses.
Uniqueness
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is unique due to its esterified structure, which imparts different chemical and physical properties compared to its parent compound and other related diols. Its ability to undergo specific reactions and its applications in various fields highlight its distinctiveness .
Propiedades
Número CAS |
73758-47-1 |
|---|---|
Fórmula molecular |
C18H8Cl6O4 |
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
4-(2,3,6-trichlorobenzoyl)oxybut-2-ynyl 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C18H8Cl6O4/c19-9-3-5-11(21)15(23)13(9)17(25)27-7-1-2-8-28-18(26)14-10(20)4-6-12(22)16(14)24/h3-6H,7-8H2 |
Clave InChI |
OSABWJORQUASPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(=O)OCC#CCOC(=O)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


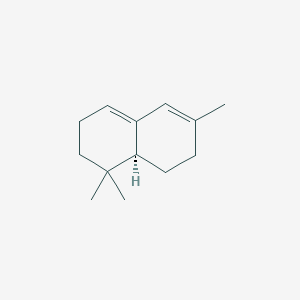
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

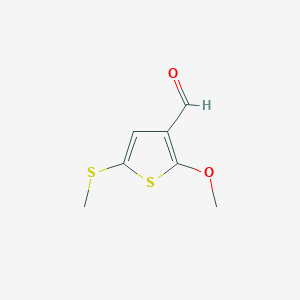

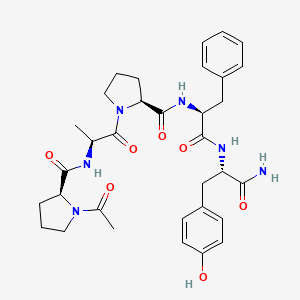
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)

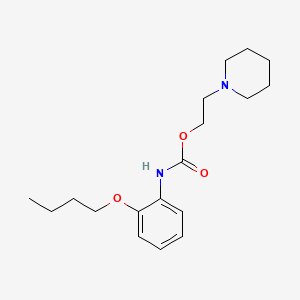
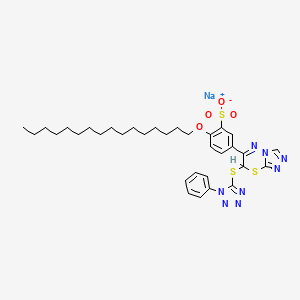
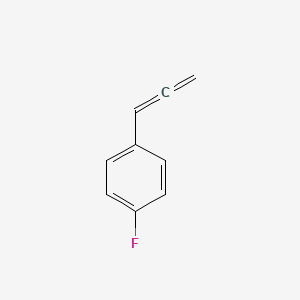
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
